N-(4-bromophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040650-14-3
Cat. No.: VC8198335
Molecular Formula: C22H19BrN4OS
Molecular Weight: 467.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-14-3 |
|---|---|
| Molecular Formula | C22H19BrN4OS |
| Molecular Weight | 467.4 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C22H19BrN4OS/c1-2-15-3-5-16(6-4-15)19-13-20-22(24-11-12-27(20)26-19)29-14-21(28)25-18-9-7-17(23)8-10-18/h3-13H,2,14H2,1H3,(H,25,28) |
| Standard InChI Key | USOZZHDNQUJNQW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Br |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Br |
Introduction
N-(4-bromophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with a unique molecular structure. It features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, combined with a sulfanyl group and an acetamide moiety. The compound also includes a 4-bromophenyl group and a 4-ethylphenyl group, contributing to its structural complexity and potential biological activity.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The specific synthetic pathway may vary depending on the availability of starting materials and the desired yield. Common reactions in organic chemistry, such as nucleophilic substitution and condensation reactions, are likely involved in its synthesis.
Biological Activity
While specific biological activity data for N-(4-bromophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is limited, compounds with similar structures have been investigated for various pharmacological effects. These include potential antimicrobial and anticancer properties, often attributed to their ability to interact with specific molecular targets.
Research Findings
Research on compounds with similar structures to N-(4-bromophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide suggests that they may exhibit promising biological activities. For instance, pyrazolo[1,5-a]pyrazine derivatives have been studied for their potential therapeutic applications due to their unique structural features and ability to interact with biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume